molecular formula C13H11F3N2O2 B2669662 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-02-8

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B2669662
CAS No.: 680216-02-8
M. Wt: 284.238
InChI Key: UFLGNFPHBAWESD-UHFFFAOYSA-N
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Description

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (CAS 680216-02-8) is a high-value chemical reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal and agrochemical research. This compound, with a molecular formula of C13H11F3N2O2 and a molecular weight of 284.23 g/mol, is characterized by its cyclobutyl and trifluoromethoxyphenyl substituents, which are known to fine-tune physicochemical properties like metabolic stability and membrane permeability . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery due to its versatility as a bioisostere for ester and amide functional groups, which can enhance a compound's stability and target selectivity . This scaffold is present in several commercially available drugs and exhibits a broad spectrum of documented biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Recent studies highlight its specific application in developing novel antiviral agents, such as inhibitors of the SARS-CoV-2 main protease (Mpro), and potent antifungal agents that act as Succinate Dehydrogenase (SDH) inhibitors . These research trajectories make this compound a compelling candidate for hit-to-lead optimization campaigns in pharmaceutical development and agrochemical innovation. This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules targeting a range of diseases.

Properties

IUPAC Name

5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)19-10-6-4-8(5-7-10)11-17-12(20-18-11)9-2-1-3-9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGNFPHBAWESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted hydrazine with a trifluoromethoxy-substituted benzoyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole. Research indicates that compounds with an oxadiazole nucleus exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Study on Cell Lines : A study demonstrated that derivatives of oxadiazoles showed high potency against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines, with inhibition rates exceeding 80% for several compounds .
  • Mechanism of Action : The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as EGFR and Src kinases .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been well-documented. The introduction of trifluoromethoxy groups enhances lipophilicity, improving the ability of these compounds to penetrate microbial membranes.

Findings

  • Broad-Spectrum Activity : Various studies report that oxadiazole derivatives exhibit significant antibacterial and antifungal activity against a range of pathogens . This broad-spectrum activity makes them candidates for further development as antimicrobial agents.

Neuroprotective Effects

Emerging research has identified the neuroprotective properties of oxadiazoles, particularly their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a key player in neuroinflammation and neurodegenerative diseases.

Research Insights

  • GSK-3β Inhibition : Compounds similar to this compound have shown promising results in inhibiting GSK-3β activity, which is crucial for developing treatments for conditions like Alzheimer's disease .

Summary Table of Applications

Application AreaBiological ActivityKey Findings
AnticancerAntiproliferativeHigh inhibition rates in various cancer cell lines
AntimicrobialBroad-spectrum antibacterial/fungalEffective against multiple pathogens
NeuroprotectiveGSK-3β inhibitionPotential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

5-Cyclopropyl Analogues
  • Example : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
    • Structural Difference : Cyclopropyl group replaces cyclobutyl, reducing ring strain but maintaining steric bulk.
    • Impact : Cyclopropyl derivatives exhibit improved metabolic stability due to lower ring strain, but reduced solubility compared to cyclobutyl analogues .
5-Aryl/Heteroaryl Analogues
  • Impact: Enhanced antitumor activity (IC₅₀ < 1 µM in certain cancer models) but reduced bioavailability due to increased hydrophobicity .

Substituent Variations at Position 3

Trifluoromethoxy vs. Trifluoromethyl
  • Example : 5-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
    • Structural Difference : -OCF₃ replaced with -CF₃.
    • Impact : -CF₃ increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets but reducing metabolic resistance compared to -OCF₃ .
Phenoxy vs. Piperazinyl Substitutions
  • Example: 5-(1-((2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl)methyl)-5-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole (BAY87-2243, ) Structural Difference: Piperazinyl-pyridinyl group introduces basic nitrogen for improved solubility.

Key Challenges :

  • Cyclobutyl incorporation requires precise temperature control to avoid ring-opening side reactions.
  • Trifluoromethoxy groups necessitate anhydrous conditions due to hydrolytic sensitivity .

Biological Activity

5-Cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant research findings and data.

  • Molecular Formula : C13H11F3N2O2
  • Molecular Weight : 284.23 g/mol
  • CAS Number : 680216-02-8

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound this compound has shown promising results in inhibiting various cancer cell lines.

  • In Vitro Studies :
    • The compound exhibited significant antiproliferative activity against several cancer cell lines, including T-47D (breast), SR leukemia, SK-MEL-5 (melanoma), and MDA-MB-468 (breast) with inhibition rates exceeding 80% .
    • A comparative study indicated that derivatives of oxadiazoles demonstrated IC50 values ranging from 0.010 to 18.50 μM against different cancer types .
Cell Line% InhibitionIC50 (μM)
T-47D (Breast)90.47%Not specified
SR Leukemia81.58%Not specified
SK-MEL-5 (Melanoma)84.32%Not specified
MDA-MB-468 (Breast)84.83%Not specified

Antibacterial Activity

The oxadiazole ring has been associated with various antibacterial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

Oxadiazoles have also been studied for their anti-inflammatory properties. The presence of trifluoromethoxy groups enhances their ability to inhibit inflammatory mediators.

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural modifications. Substituents on the phenyl ring can significantly affect potency and selectivity against various biological targets.

  • Key Findings :
    • Substitution patterns such as para-chloro or para-nitro groups enhance anticancer activity.
    • The introduction of trifluoromethoxy groups has been linked to increased lipophilicity and improved binding affinity to target enzymes .

Case Studies

  • Srinivas et al. (2020) : Developed a series of oxadiazole derivatives and evaluated them for anticancer activity against multiple cell lines. The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .
  • Villemagne et al. (2020) : Focused on the synthesis of new oxadiazole compounds as EthR inhibitors for tuberculosis treatment, demonstrating promising results in vitro against resistant strains .

Q & A

Basic: What are the standard synthetic routes for preparing 5-cyclobutyl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For analogs of this compound, a common approach is the reaction of an imidamide intermediate with a substituted carboxylic acid under reflux conditions. For example, in structurally related oxadiazoles, the imidamide (e.g., N′-hydroxybenzimidamide) is reacted with a methyl ester (e.g., methyl indole-5-carboxylate) in anhydrous tetrahydrofuran (THF) using sodium hydride as a base, followed by reflux and purification via silica gel chromatography . Modifications to the cyclobutyl and trifluoromethoxyphenyl substituents would require tailored precursors, such as cyclobutyl-substituted amidoximes or activated esters.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and heterocyclic ring formation. High-resolution mass spectrometry (HRMS) is essential for validating molecular weight and isotopic patterns. For purity assessment, reverse-phase HPLC with UV detection or LC-MS is recommended. Thermal stability can be evaluated via differential scanning calorimetry (DSC), while X-ray crystallography may resolve ambiguities in regiochemistry for novel derivatives .

Basic: How should researchers handle stability and storage of this compound given its physicochemical properties?

Based on analogs (e.g., BAY87-2243), this compound is likely hygroscopic and sensitive to light. Storage at –20°C in amber glass vials under inert atmosphere (argon or nitrogen) is advised. Solubility in DMSO (6 mg/mL) and ethanol (8 mg/mL) suggests that stock solutions should be prepared freshly to avoid hydrolysis or aggregation. Long-term stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can establish degradation kinetics .

Advanced: What biological targets or pathways are associated with this compound, and how are they validated?

This compound is structurally related to HIF-1 inhibitors (e.g., BAY87-2243) and may target hypoxia-inducible factor (HIF) signaling. Validation involves:

  • In vitro assays : Luciferase reporter systems under hypoxic conditions to measure HIF-1α transcriptional activity.
  • Cellular models : Dose-response studies in cancer cell lines (e.g., HCT116 or HeLa) to assess inhibition of HIF-1α target genes (e.g., VEGF, GLUT1) via qRT-PCR or Western blot .
  • Selectivity profiling : Screening against other hypoxia-related pathways (e.g., mTOR, PI3K) to rule off-target effects.

Advanced: How do structural modifications (e.g., substituent position, aromaticity) influence bioactivity in 1,2,4-oxadiazole derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Substituent position : 5-position substitutions (e.g., cyclobutyl) enhance steric interactions with hydrophobic binding pockets, while 3-position aromatic groups (e.g., trifluoromethoxyphenyl) improve π-π stacking.
  • Electron-withdrawing groups : The trifluoromethoxy (–OCF₃) group increases metabolic stability and membrane permeability compared to methoxy (–OCH₃) .
  • Heterocyclic fusion : Derivatives with fused triazoles (e.g., 5-methyl-1H-1,2,4-triazol-3-yl) show improved HIF-1 inhibition, as seen in analogs like T60038 .

Advanced: How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Discrepancies in activity often arise from:

  • Regioisomerism : 1,2,4-oxadiazoles are more potent than 1,3,4-oxadiazoles due to better geometric alignment with target proteins (e.g., glycogen phosphorylase) .
  • Solubility artifacts : Poor aqueous solubility may lead to false negatives; use of co-solvents (e.g., cyclodextrins) or nanoparticle formulations can mitigate this.
  • Assay variability : Standardize hypoxia induction methods (e.g., CoCl₂ vs. low O₂ tension) and normalize data to housekeeping genes in transcriptional assays .

Advanced: What computational strategies are used to optimize the pharmacokinetic profile of this compound?

  • Molecular docking : Simulate binding to HIF-1α’s PAS-B domain (PDB: 1L3E) to prioritize substituents with favorable interactions.
  • ADMET prediction : Tools like SwissADME predict logP (target <5), blood-brain barrier permeability (undesirable for non-CNS targets), and CYP450 inhibition risks.
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values from enzyme inhibition assays .

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